Home > Products > Screening Compounds P97438 > 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline
2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline - 1018565-55-3

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

Catalog Number: EVT-1740919
CAS Number: 1018565-55-3
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a boric acid ester intermediate featuring a benzene ring. []
  • Relevance: While structurally distinct from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, both compounds are highlighted in the context of crystallographic analysis and DFT studies, emphasizing their relevance as intermediates with modifiable benzene rings. []
  • Compound Description: This compound is another boric acid ester intermediate incorporating both a benzene ring and a pyrrolidine moiety. []
  • Relevance: The presence of both a substituted benzene ring and a pyrrolidine group makes this compound structurally similar to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. The shared focus on crystallography and DFT calculations further emphasizes their related nature. []

cis-3-(Substituted Phenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(((Substituted Phenyl)thio(or amino))methyl)isoxazolidines

  • Compound Description: This class of compounds, including its amino derivatives, exhibits in vitro antifungal activity. The variations in the substituted phenyl rings allow for exploring structure-activity relationships. []
  • Relevance: Although structurally distinct from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, this class of compounds is linked through its exploration of antifungal properties, suggesting a possible shared interest in biological activity within this research context. []

(±)-cis-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-chlorophenoxymethyl)isoxazolidine

  • Compound Description: This compound represents a specific derivative within the broader class of cis-3-substituted isoxazolidines with confirmed antifungal activity. []
  • Relevance: The research on this specific antifungal compound highlights a potential area of overlap with 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, suggesting a shared interest in investigating and potentially modifying compounds for enhanced biological activity. []

3-(Substituted phenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-2-methyl-5-[(substituted phenoxy)methyl]-isoxazolidine Derivatives

  • Compound Description: This class of compounds is structurally similar to the imidazole-containing isoxazolidines, with the key difference being the replacement of the imidazole ring with a 1,2,4-triazole ring. These derivatives also exhibit antifungal activity. []
  • Relevance: Similar to the imidazole-containing isoxazolidines, this class of compounds, although structurally different from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, emphasizes a shared focus on antifungal research and the potential for exploring various heterocyclic substitutions for desired biological effects. []

cis-5-alkyl (or alkenyl)-3-phenyl-3-(1H-azol-1-ylmethyl)-2-methyl-isoxazolidine derivatives

  • Compound Description: This series of compounds includes both imidazole and 1,2,4-triazole variations at the 3-position and explores the effects of alkyl or alkenyl substitutions at the 5-position on antifungal activity. []
  • Relevance: This series shares the isoxazolidine core and azole substitution pattern with previously mentioned antifungal compounds, indicating a continued focus on this structural class within the context of antifungal research, which could be relevant to potential applications of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. []

4-(pyrrolidin-1-ylmethyl)benzaldehyde

  • Compound Description: This compound serves as a water-soluble aldehyde intermediate in the synthesis of small-molecule anticancer drugs. []
  • Relevance: Both 4-(pyrrolidin-1-ylmethyl)benzaldehyde and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline share the pyrrolidin-1-ylmethyl substituent attached to a benzene ring, making them structurally very similar. This suggests potential overlap in their synthetic utility or biological properties. []
  • Compound Description: This derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde is mentioned in the context of small molecule anticancer drugs. [, ]
  • Relevance: The shared pyrrolidine ring and benzaldehyde moiety with 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, along with its relevance to anticancer research, suggests potential overlapping interests in the biological activity and synthetic modifications of these types of compounds. [, ]
  • Compound Description: This compound is another example of a small-molecule anticancer drug candidate. [, ]
  • Relevance: The presence of a substituted pyrrolidine ring directly attached to a benzene ring in this anticancer agent highlights a structural similarity with 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, suggesting potential commonalities in their biological activity or synthetic routes. [, ]

1-(4-acetyl-2(4-chloro-3-fluorophenoxy)benzyl)pyrrolidin-2-one

  • Compound Description: This molecule represents a small molecule with potential anticancer activity. []
  • Relevance: The inclusion of a pyrrolidine ring in the structure of this compound, while not directly attached to the benzene ring as in 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, still points towards a shared interest in exploring the biological effects of pyrrolidine-containing compounds. []
  • Compound Description: This compound is identified as a potential receptor antagonist with promising research and development prospects. [, ]
  • Relevance: Despite its structural complexity, this compound shares the presence of a substituted pyrrolidine ring as a core structural element with 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. This shared feature suggests a potential common interest in exploring the biological activity of pyrrolidine-containing compounds. [, ]

N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline

  • Compound Description: This tripodal ligand is designed to coordinate with metal ions, demonstrating flexibility in accommodating various metal centers. []
  • Relevance: Both this ligand and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline share an aniline core with two substituents attached to the nitrogen atom. This structural similarity, despite the different substituents, suggests a potential overlap in their synthetic approaches or coordination chemistry. []

(R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696)

  • Compound Description: This compound serves as a potent κ-receptor agonist and is used as a lead compound for developing methylated analogs with enhanced κ-receptor affinity. []
  • Relevance: Both GR-89,696 and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline share the pyrrolidin-1-ylmethyl structural motif, indicating a potential common interest in the biological properties conferred by this specific substituent. []
  • Compound Description: These analogs of GR-89,696 are synthesized and evaluated for their affinity and selectivity towards κ-opioid receptors, with some exhibiting improved affinity compared to the parent compound. []
  • Relevance: The structural similarity stemming from the presence of a pyrrolidin-1-ylmethyl substituent in these analogs, as well as in 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, suggests a potential overlap in their biological activities or use as building blocks for compounds targeting similar biological pathways. []
  • Compound Description: This specific methyl carbamate analog of GR-89,696 exhibits the highest κ-receptor affinity within the series, surpassing even the parent compound, GR-89,696. []
  • Relevance: Although not directly structurally related, the high affinity of this compound for κ-opioid receptors, a target also potentially relevant to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline due to the shared pyrrolidin-1-ylmethyl moiety, emphasizes the potential significance of this structural motif in medicinal chemistry. []

NN-bis(3,5-dimethylpyrazol-1-ylmethyl)aminobenzene (bdmpab)

  • Compound Description: This newly synthesized ligand is designed to coordinate with transition metals, exhibiting bidentate or tridentate coordination modes depending on the specific metal ion and its preferred geometry. []
  • Relevance: Both bdmpab and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline belong to the aniline derivative family, where the aniline nitrogen bears two substituents. This structural similarity makes them potentially interesting for comparison in terms of their coordination chemistry and resulting complex geometries. []

[Co(bdmpab)Cl2]

  • Compound Description: This cobalt(II) complex incorporates bdmpab as a bidentate ligand, forming a distorted tetrahedral geometry around the cobalt center. Notably, the aniline nitrogen in this complex does not participate in coordination. []
  • Relevance: This complex showcases the coordination behavior of a structurally related aniline derivative, providing insights that could be relevant for understanding the potential coordination chemistry of 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline with transition metals. []

[Cu(bdmpab)Br2]

  • Compound Description: This copper(II) complex features bdmpab acting as a tridentate ligand, resulting in a distorted trigonal-bipyramidal geometry around the copper center. In contrast to the cobalt complex, the aniline nitrogen in this case participates in coordination. []
  • Relevance: This complex further illustrates the versatile coordination behavior of bdmpab and highlights the influence of both the metal ion and ligand structure on the resulting complex geometry. These insights could be valuable when considering potential coordination complexes involving 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. []

5-chloro-thiophene-2-carboxylic acid [(s)-2-[methyl-3-(2-oxo-pyrrolidin-1-yl)-benzenesulfonylamino]-3-(4-methyl piperazin-1-yl)-3-oxo-propryl]amide

  • Compound Description: The patent for this compound focuses on its tartrate salt, its crystal form, preparation methods, and therapeutic uses. []
  • Relevance: This compound, although structurally different from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, contains a pyrrolidine ring, suggesting potential shared interests in exploring the biological activities of compounds containing this structural motif. []
  • Compound Description: This class of compounds represents novel benzenedicarboxamides investigated for their insecticidal properties. []
  • Relevance: While not directly structurally analogous to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, these derivatives share a focus on modifying substituents attached to a central benzene ring to achieve desired biological activity. This parallel in research focus highlights the importance of structural modifications for influencing biological properties. []

2-Methyl- N -((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs), exhibiting potential for treating depression and addiction disorders. []
  • Relevance: The presence of a pyrrolidine ring in this KOR antagonist, while connected differently than in 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, suggests a possible shared interest in exploring the pharmacological effects of pyrrolidine-containing molecules, particularly those interacting with the κ-opioid receptor system. []

5-chloro, 2-methyl aniline

  • Compound Description: This compound serves as a substrate for oxidation reactions, particularly with periodate ions in the presence of a manganese(II) catalyst. []
  • Relevance: 5-chloro, 2-methyl aniline shares a similar structure with 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, both featuring a methyl and a substituent at the 2- and 5-positions of an aniline ring, respectively. This structural resemblance suggests potential similarities in their reactivity or use as synthetic precursors. []

2-chloro, 5-methyl-1,4-benzoquinone

  • Compound Description: This compound is the main product of the periodate oxidation of 5-chloro, 2-methyl aniline. []
  • Relevance: While not structurally analogous to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, the formation of this compound from the related 5-chloro, 2-methyl aniline through oxidation provides insight into potential reactivity patterns and product outcomes applicable to similar aniline derivatives. []

4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101)

  • Compound Description: M73101 is a non-steroidal analgesic and anti-inflammatory agent. It demonstrates the ability to induce liver microsomal drug-metabolizing enzymes. []
  • Relevance: Although structurally distinct from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, the pharmacological properties of M73101 suggest a shared interest in exploring the potential therapeutic applications of structurally diverse compounds. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

  • Compound Description: This compound acts as a potent and selective FLT3 inhibitor, exhibiting improved drug-like properties and efficacy in treating FLT3-ITD-positive acute myeloid leukemia. []
  • Relevance: This FLT3 inhibitor and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline both contain a pyrrolidine ring, although incorporated into different structural frameworks. This shared feature indicates a potential common interest in the biological activities associated with pyrrolidine-containing compounds. []

2-Methyl-5-substituted phenoxy-primaquine derivatives

  • Compound Description: These derivatives involve variations of substituents at the 5-position of the phenoxy ring in primaquine and are investigated for their antimalarial activity. []
  • Relevance: While not structurally similar to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, this research highlights the exploration of structure-activity relationships by systematically modifying a core scaffold, in this case, primaquine, to optimize antimalarial potency. This approach might be relevant for optimizing the target compound's properties for specific applications. []

N, N-Dialkyl-N'-substituted-N'-[3 (4-substituted-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl) methyl] ethylenediamine

  • Compound Description: This class of pyrazolone derivatives is synthesized and characterized, expanding the chemical space of this compound family. []
  • Relevance: This class of compounds, while structurally different from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, emphasizes the broad interest in synthesizing and studying structurally diverse molecules with potential biological applications. []
  • Compound Description: This class of compounds represents a novel heterocyclic framework synthesized through a multi-step process. []
  • Relevance: These derivatives and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline share the pyrrolidin-1-yl substituent, highlighting a potential common interest in the chemical reactivity or biological properties associated with this particular group. []
  • Compound Description: This Schiff base ligand and its transition metal complexes were synthesized and studied for their antimicrobial and anthelmintic activities. []
  • Relevance: Similar to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, this research highlights the exploration of substituted aromatic compounds for their potential biological activities. The study of metal complexes further suggests a shared interest in understanding how these compounds interact with metal ions, which could be relevant to biological systems or catalytic applications. []

(3z,5s)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one o-methyloxime

  • Compound Description: This compound is disclosed as a crystalline structure useful in treating conditions related to OT-R activity, including preterm labor and improving embryo implantation rates. []
  • Relevance: Although structurally distinct from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, this compound shares the presence of a pyrrolidine ring, suggesting a potential shared interest in exploring the biological activities of compounds containing this structural motif. []
  • Compound Description: This compound's crystal structure is characterized by intramolecular hydrogen bonding and intermolecular interactions leading to the formation of ribbons along a specific crystallographic direction. []
  • Relevance: While not structurally analogous, both this compound and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline highlight an interest in studying the structural features and crystal packing arrangements of molecules, which can provide insights into their physical properties and potential applications. []

(E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester

  • Compound Description: This compound is an intestine-specific, FXR partial agonist with potential for treating nonalcoholic steatohepatitis. []
  • Relevance: This compound showcases a structure designed for specific biological activity and targeted delivery, highlighting the importance of optimizing both pharmacological properties and pharmacokinetic profiles, which is relevant to the development of any potential therapeutic application for 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. []

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone

  • Compound Description: This compound acts as a potent and selective I(Kur) inhibitor with an acceptable pharmacokinetic profile in preclinical species. []
  • Relevance: The presence of a pyrrolidine ring in this I(Kur) inhibitor, although within a complex structural framework different from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, suggests a potential shared interest in the pharmacological properties of pyrrolidine-containing compounds. []

6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate

  • Compound Description: The crystal structure of this compound reveals the formation of a hydrogen-bonded ribbon through intermolecular interactions. []
  • Relevance: While structurally different, both this compound and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline contain a pyrrolidine ring, suggesting a potential shared interest in exploring the structural features and intermolecular interactions of molecules containing this moiety. []

6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate

  • Compound Description: This compound forms hydrogen-bonded sheets in its crystal structure, contrasting with the ribbon formation observed in the related pyrrolidine-containing compound. []
  • Relevance: Although structurally distinct from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, this compound, alongside the previous pyrrolidine-containing analog, highlights how subtle structural changes can impact intermolecular interactions and crystal packing arrangements. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenol (5)

  • Compound Description: This compound acts as a dual inhibitor of VEGFr2 and Src family kinases. It is a key compound in the development of prodrugs for treating age-related macular degeneration. []
  • Relevance: Both compound 5 and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline incorporate a pyrrolidine ring, albeit in different chemical contexts. This shared feature suggests a potential common interest in the biological activities associated with pyrrolidine-containing compounds. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12)

  • Compound Description: Compound 12 is a topically administered prodrug of compound 5, designed for the treatment of age-related macular degeneration. It exhibits good ocular pharmacokinetics and efficacy in a laser-induced choroidal neovascularization model. []
  • Relevance: The presence of a pyrrolidine ring in both compound 12 and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, although within different structural contexts, suggests a potential common interest in exploring the pharmacological effects of molecules containing this moiety. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

  • Compound Description: TG100435 is a novel multi-targeted Src family kinase inhibitor with demonstrated anticancer activity. Metabolically, it can undergo a cyclic conversion with its N-oxide metabolite, TG100855. [, ]
  • Relevance: Similar to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, TG100435 contains a pyrrolidine ring, highlighting a potential shared interest in the biological activities associated with this structural motif. Moreover, the research on TG100435 emphasizes the importance of understanding metabolic conversions and the potential for active metabolites, a consideration also relevant to the target compound's development. [, ]

[7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

  • Compound Description: TG100855 is the major N-oxide metabolite of TG100435, also exhibiting potent Src family kinase inhibition. It exists in a cyclic metabolic conversion with TG100435, mediated by enzymes such as flavin-containing monooxygenases and cytochrome P450 reductase. [, ]
  • Relevance: Despite the structural differences, the metabolic relationship between TG100435 and TG100855 highlights the potential for 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline to undergo similar metabolic conversions, leading to metabolites with altered biological activity. This emphasizes the importance of considering metabolic pathways during drug development. [, ]

2-Methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline

  • Compound Description: This compound is the target of a new synthetic process using formaldehyde, 2-methyl-6-ethylaniline, chloroacetyl chloride, and butanol as starting materials. []
  • Relevance: 2-Methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline shares a similar core structure with 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, both featuring a 2-methyl aniline with substitutions on the nitrogen. This structural similarity suggests potential similarities in their reactivity or possible applications in synthetic organic chemistry. []

2-substituted-4-methyl-5,13-dihydropyrimido[4′,5′:5,6][1,4]thiazepino[2,3-b]quinoxalines

  • Compound Description: This novel heterocyclic system is synthesized and characterized, with the 2-position substituted by various secondary amines. []
  • Relevance: While structurally different from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, the synthesis of this complex heterocyclic system highlights the exploration of new chemical entities and their potential applications, particularly in medicinal chemistry. []

4-methyl-2-(pyrrolidin-1-yl)-5,13-dihydropyrimido[4′,5′:5,6][1,4]thiazepino[2,3-b]quinoxaline

  • Compound Description: This compound is a specific example from the series of 2-substituted-4-methyl-5,13-dihydropyrimido[4′,5′:5,6][1,4]thiazepino[2,3-b]quinoxalines, featuring a pyrrolidine substituent at the 2-position. []
  • Relevance: The presence of a pyrrolidine ring in this compound, while within a larger heterocyclic framework than in 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, suggests a potential shared interest in the chemical reactivity or biological properties associated with this group. []

43. 2-(1,2,4-triazol-1-ylmethyl) -2- (benzofuran-5-yl) -1,3-dioxolane * Compound Description: This compound is a key intermediate in the preparation of fungicides. []* Relevance: Although structurally distinct, both this compound and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline highlight an interest in developing compounds with potential biological applications. []

2-Methyl-3-nitro-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline

  • Compound Description: This compound is a Schiff base with its crystal structure characterized by various intermolecular interactions, including hydrogen bonds and π-π stacking. []
  • Relevance: Both this compound and 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline feature a substituted aniline core, highlighting an interest in the structural characteristics and intermolecular interactions of such compounds. []

45. N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline * Compound Description: This compound's crystal structure is studied to understand the influence of intermolecular interactions on its molecular packing. []* Relevance: While structurally distinct from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, this compound emphasizes the importance of studying intermolecular interactions to understand the solid-state properties of organic molecules, which can be relevant to their applications in various fields. []

2- ((1-substituted-1H-1,2,3-triazol-4-yl)methylthio) -6- (naphthalen-1-ylmethyl)pyrimidin-4(3H)‐one derivatives

  • Compound Description: This series of S-DABO derivatives incorporates a substituted 1,2,3-triazole moiety and was evaluated for its inhibitory activity against HIV-1. []
  • Relevance: Although structurally different from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, the research on these derivatives highlights the exploration of new chemical entities for their potential antiviral activity, showcasing a common interest in medicinal chemistry research. []
  • Compound Description: This specific enantiomer of a pyrrolidinone derivative exhibits nootropic activity. []
  • Relevance: Although structurally distinct from 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline, this compound highlights the exploration of chiral compounds and their enantiospecific biological activity, which can be crucial for optimizing drug efficacy and safety profiles. []

5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

  • Compound Description: This compound serves as a central intermediate for synthesizing various 1,3,4-oxadiazole and 1,2,4-triazole derivatives tested for their tuberculostatic activity. []
  • Relevance: Although structurally different, this research highlights a shared interest in exploring heterocyclic compounds, particularly those containing nitrogen and sulfur, for their potential therapeutic applications, which is relevant to the broader field of medicinal chemistry research relevant to 2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline. []
Overview

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline is a chemical compound featuring both an aniline and a pyrrolidine moiety, making it of interest in various scientific fields, particularly medicinal chemistry. This compound is categorized under substituted anilines, which are known for their diverse biological activities. The presence of the pyrrolidine group suggests potential applications in drug design and synthesis due to its ability to enhance pharmacological properties.

Source and Classification

The compound can be sourced from commercial suppliers such as Sigma-Aldrich, which provides detailed analytical data and synthesis protocols for various substituted anilines, including 2-methyl-5-(pyrrolidin-1-ylmethyl)aniline . In terms of classification, it falls under the category of organic compounds, specifically amines and aromatic compounds.

Synthesis Analysis

Methods

The synthesis of 2-methyl-5-(pyrrolidin-1-ylmethyl)aniline can be approached through several methods. One common method involves the reaction of 2-methyl-5-nitroaniline with pyrrolidine derivatives, followed by reduction processes to yield the final product.

Technical Details

  1. Starting Materials: The synthesis typically starts with 2-methyl-5-nitroaniline.
  2. Reduction: The nitro group can be reduced using catalytic hydrogenation or chemical reducing agents such as iron filings in acidic conditions.
  3. Final Steps: The resulting amine is then alkylated with pyrrolidine to form 2-methyl-5-(pyrrolidin-1-ylmethyl)aniline.

This method allows for the efficient formation of the target compound with good yields, often exceeding 70% in optimized reactions .

Molecular Structure Analysis

Data

The molecular formula is C12H18N2C_{12}H_{18}N_{2} with a molecular weight of approximately 206.29 g/mol. The structure features a methyl group attached to the aniline ring and a pyrrolidine group linked via a methylene bridge.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-methyl-5-(pyrrolidin-1-ylmethyl)aniline is influenced by both its aniline and pyrrolidine functionalities. It can undergo:

  1. Electrophilic Aromatic Substitution: The aniline nitrogen can be protonated under acidic conditions, making the aromatic ring more reactive towards electrophiles.
  2. Nucleophilic Substitution: The pyrrolidine nitrogen can act as a nucleophile in various substitution reactions.

Technical Details

In synthetic applications, the compound can also serve as a precursor for more complex molecules through coupling reactions or further functionalization, such as acylation or alkylation reactions .

Mechanism of Action

Process

The mechanism of action for compounds like 2-methyl-5-(pyrrolidin-1-ylmethyl)aniline typically involves interaction with biological targets such as receptors or enzymes. The pyrrolidine moiety may enhance binding affinity or selectivity towards specific targets due to its conformational flexibility.

Data

Studies have shown that similar compounds exhibit significant activity against certain biological pathways, suggesting that this compound may also possess similar pharmacological properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point is generally reported around 80–85 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose under strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the aniline nitrogen.

Relevant data indicates that the compound exhibits moderate lipophilicity, which may influence its bioavailability and pharmacokinetic properties .

Applications

Scientific Uses

Due to its structural characteristics, 2-methyl-5-(pyrrolidin-1-ylmethyl)aniline has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutics targeting neurological disorders or cancer.
  2. Material Science: In the synthesis of polymers where amine functionalities are beneficial.
  3. Biochemical Research: As a probe in studies involving receptor-ligand interactions or enzyme inhibition assays.

Properties

CAS Number

1018565-55-3

Product Name

2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline

IUPAC Name

2-methyl-5-(pyrrolidin-1-ylmethyl)aniline

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3

InChI Key

QKXXPDZHWSZSBB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CN2CCCC2)N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.